Ethyl 3-(5-(5-chloro-2-methoxyphenyl)furan-2-yl)-2-cyanoacrylate
Description
Ethyl 3-(5-(5-chloro-2-methoxyphenyl)furan-2-yl)-2-cyanoacrylate is a specialized acrylate derivative featuring a furan ring substituted with a 5-chloro-2-methoxyphenyl group and an electron-withdrawing cyanoacrylate moiety. Its structure comprises an ethyl ester, a cyano group at the α-position, and a conjugated system that facilitates reactivity in cyclization and polymerization reactions.
Properties
CAS No. |
853347-80-5 |
|---|---|
Molecular Formula |
C17H14ClNO4 |
Molecular Weight |
331.7 g/mol |
IUPAC Name |
ethyl (E)-3-[5-(5-chloro-2-methoxyphenyl)furan-2-yl]-2-cyanoprop-2-enoate |
InChI |
InChI=1S/C17H14ClNO4/c1-3-22-17(20)11(10-19)8-13-5-7-16(23-13)14-9-12(18)4-6-15(14)21-2/h4-9H,3H2,1-2H3/b11-8+ |
InChI Key |
QYWNAVMRPCIOPQ-DHZHZOJOSA-N |
Isomeric SMILES |
CCOC(=O)/C(=C/C1=CC=C(O1)C2=C(C=CC(=C2)Cl)OC)/C#N |
Canonical SMILES |
CCOC(=O)C(=CC1=CC=C(O1)C2=C(C=CC(=C2)Cl)OC)C#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(5-(5-chloro-2-methoxyphenyl)furan-2-yl)-2-cyanoacrylate typically involves the following steps:
Formation of the Furan Ring: The furan ring is synthesized through a cyclization reaction involving appropriate precursors.
Substitution with 5-Chloro-2-Methoxyphenyl Group: The furan ring is then substituted with a 5-chloro-2-methoxyphenyl group using a suitable electrophilic aromatic substitution reaction.
Introduction of the Cyanoacrylate Moiety:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(5-(5-chloro-2-methoxyphenyl)furan-2-yl)-2-cyanoacrylate can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The cyano group can be reduced to form amines.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Furanones and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
Ethyl 3-(5-(5-chloro-2-methoxyphenyl)furan-2-yl)-2-cyanoacrylate has shown potential as an anticancer agent. Its unique structure allows it to interact with biological targets effectively.
- Anticancer Activity : Studies have indicated that this compound exhibits significant antiproliferative effects against various cancer cell lines, including lung and breast cancer cells. The mechanism involves the inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis in tumor cells .
Biological Studies
The compound is utilized in biochemical assays to study enzyme interactions and protein binding. Its structural features make it a suitable candidate for exploring molecular mechanisms underlying disease pathways.
- Enzyme Inhibition : Research indicates that this compound can inhibit specific kinases involved in cancer progression, highlighting its potential as a therapeutic agent .
Materials Science
In materials science, this compound is being explored for its use in developing new materials with specialized properties, such as polymers and coatings.
- Polymer Development : The unique chemical structure allows for modifications that can enhance the physical properties of polymers, making them more suitable for industrial applications .
Case Study 1: Anticancer Efficacy
In vitro studies conducted on A549 (lung cancer), HepG2 (liver cancer), and MDA-MB-231 (breast cancer) cell lines demonstrated that this compound significantly reduced cell viability with an IC50 value of less than 1 µM against A549 cells. The treatment also resulted in increased caspase-3 activity, indicating apoptosis induction .
Case Study 2: Enzyme Interaction Studies
This compound was tested for its ability to inhibit specific kinases associated with cancer signaling pathways. The results showed a marked decrease in kinase activity, suggesting its potential role as a therapeutic agent in targeted cancer therapies .
Mechanism of Action
The mechanism of action of Ethyl 3-(5-(5-chloro-2-methoxyphenyl)furan-2-yl)-2-cyanoacrylate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, leading to modulation of their activity.
Pathways Involved: It may influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues: Substituent Effects
Substituent Position and Electronic Influence The compound’s 5-chloro-2-methoxyphenyl group distinguishes it from analogues like (E)-Methyl 3-(5-(3-chloro-4-methoxyphenyl)furan-2-yl)-2-cyanoacrylate (), where the chloro and methoxy substituents are positioned at 3- and 4- on the phenyl ring, respectively.
Ester Group Variations Replacing the ethyl ester with a methyl group (e.g., methyl 3-(4-ethylphenyl)-2-cyanoacrylate, ) reduces steric bulk and slightly increases electrophilicity due to the smaller alkoxy group. This modification can influence solubility and reaction kinetics in synthetic pathways, such as Wittig or Horner-Wadsworth-Emmons reactions .
Heterocyclic Ring Modifications
Furan vs. Thiophene Systems Compounds like ethyl (E)-2-cyano-3-(thiophen-2-yl)acrylate () replace the furan with a thiophene ring. For example, thiophene-containing acrylates may exhibit slower reaction rates in DBU-mediated cyclizations due to reduced electrophilicity .
Functional Group Comparisons
Cyano vs. Trifluoromethyl Groups The cyano group in the target compound is a strong electron-withdrawing group (EWG), enhancing the electrophilicity of the α,β-unsaturated system. In contrast, analogues like ethyl (E)-2-cyano-3-[3-(trifluoromethyl)phenyl]acrylate () combine EWGs (cyano and trifluoromethyl), which may amplify reactivity in Michael additions but reduce stability under basic conditions .
Absence of Cyano Group Ethyl 3-(5-phenylfuran-2-yl)acrylate () lacks the cyano group, resulting in a less electrophilic acrylate system. This reduces its utility in cyclization reactions but may improve stability in storage or acidic environments .
Data Tables
Table 1: Key Structural and Reactivity Comparisons
Table 2: Crystallographic and Conformational Data
*Assumed based on analogues in –5.
Biological Activity
Ethyl 3-(5-(5-chloro-2-methoxyphenyl)furan-2-yl)-2-cyanoacrylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, pharmacological properties, and relevant case studies.
Synthesis of this compound
The synthesis of this compound typically involves the reaction of furan derivatives with cyanoacrylate moieties. The process may include several steps:
- Formation of Furan Derivative : The starting material is often a substituted furan, such as 5-(5-chloro-2-methoxyphenyl)furan-2-carbaldehyde.
- Condensation Reaction : This furan derivative undergoes a condensation reaction with ethyl cyanoacetate to yield the target cyanoacrylate compound.
- Purification : The product is purified through recrystallization or chromatography to achieve high purity.
Antimicrobial Properties
Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial activity. For instance, derivatives containing chlorinated phenyl groups have shown enhanced efficacy against various bacterial and fungal strains, surpassing standard antibiotics in potency .
| Compound | Activity | Target Organisms |
|---|---|---|
| This compound | Antimicrobial | Gram-positive and Gram-negative bacteria, fungi |
Antioxidant Activity
The antioxidant potential of this compound has been evaluated through various assays. These studies suggest that it can scavenge free radicals effectively, thereby reducing oxidative stress in biological systems. For example, the DPPH assay demonstrated a significant reduction in absorbance, indicating strong radical scavenging activity at specific concentrations .
Cytotoxicity and Anticancer Activity
In vitro studies have assessed the cytotoxic effects of this compound against cancer cell lines. The compound showed selective cytotoxicity towards certain cancer cells while sparing normal cells, suggesting a potential role as an anticancer agent. The mechanism appears to involve apoptosis induction and cell cycle arrest at the G1 phase .
Case Studies
- Case Study on Antimicrobial Efficacy : A study conducted on various derivatives of furan-based compounds revealed that those with chlorinated substitutions exhibited enhanced antibacterial properties against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were significantly lower than those for conventional antibiotics .
- Cytotoxicity Assessment : In a recent experiment involving human cancer cell lines (e.g., HeLa and MCF-7), this compound demonstrated IC50 values in the micromolar range, indicating potent anticancer activity while maintaining a favorable safety profile for non-cancerous cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
